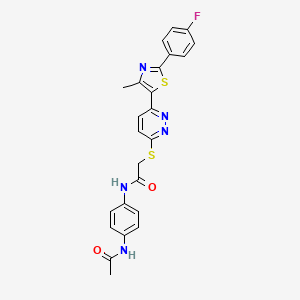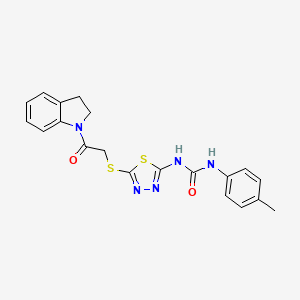![molecular formula C24H27N7O3S B11245085 7-(4-(mesitylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11245085.png)
7-(4-(mesitylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, which is further substituted with a methoxyphenyl group and a trimethylbenzenesulfonyl piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials
-
Formation of Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative and a diazotized arylamine. The reaction is typically carried out under acidic conditions to facilitate the cyclization process.
-
Introduction of Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the triazolopyrimidine core with a methoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
-
Introduction of Trimethylbenzenesulfonyl Piperazine: : The final step involves the sulfonylation of the piperazine ring with trimethylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to reduce specific functional groups within the molecule.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. For example, the methoxy group can be substituted with other nucleophiles under appropriate conditions.
-
Hydrolysis: : The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid derivative.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is of interest in the development of new pharmaceuticals due to its potential biological activities. It can be used as a lead compound for the design and synthesis of new drugs targeting specific enzymes or receptors.
-
Pharmacology: : The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
-
Biology: : The compound can be used in biological assays to study its effects on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.
-
Materials Science:
Mechanism of Action
The mechanism of action of 1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects.
For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, the compound may act as an agonist or antagonist of a receptor, modulating the receptor’s signaling pathways and leading to specific cellular responses.
Comparison with Similar Compounds
1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
-
Fluconazole: : A triazole-containing antifungal drug with a similar triazole ring structure. fluconazole lacks the pyrimidine and piperazine moieties present in the compound of interest.
-
Voriconazole: : Another triazole-containing antifungal drug with a similar triazole ring structure. Voriconazole also lacks the pyrimidine and piperazine moieties.
-
Trazodone: : An antidepressant drug containing a triazole ring. Trazodone has a different overall structure and lacks the pyrimidine and piperazine moieties.
The uniqueness of 1-[3-(4-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N7O3S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C24H27N7O3S/c1-16-13-17(2)22(18(3)14-16)35(32,33)30-11-9-29(10-12-30)23-21-24(26-15-25-23)31(28-27-21)19-5-7-20(34-4)8-6-19/h5-8,13-15H,9-12H2,1-4H3 |
InChI Key |
WWDUGCNOHXKRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B11245005.png)
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245010.png)
![1,1'-[6-(4-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11245011.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-bromophenyl)acetamide](/img/structure/B11245018.png)
![2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245019.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11245022.png)
![5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11245028.png)
![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11245034.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11245046.png)

![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11245063.png)

![7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11245076.png)
![N-(5-chloro-2-methoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245080.png)
